molecular formula C9H8BrNO4 B1490063 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid CAS No. 146884-05-1

3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid

Cat. No.: B1490063
CAS No.: 146884-05-1
M. Wt: 274.07 g/mol
InChI Key: OTQJUBTXGZWKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid ( 146884-05-1) is a high-purity chemical compound with the molecular formula C 9 H 8 BrNO 4 and a molecular weight of 274.07 g/mol . Its structure features a hydroxyphenyl moiety, a functional group recognized for its versatile biological activity and potential to interact with a diverse array of biological targets . This compound is of significant interest in medicinal chemistry and oncology research, particularly for its role as a derivative or synthetic intermediate in the development of novel histone deacetylase (HDAC) inhibitors . Specific research indicates that this compound and its derivatives exhibit HDAC3 inhibitory activity , a mechanism that can alter gene expression and demonstrate anti-tumor effects . Its research applications include investigations into breast cancer, leukemia, and prostate cancer , providing a valuable scaffold for developing potential anti-cancer agents . Researchers can utilize this compound as a key building block for synthesizing more complex molecules or for studying pathways related to epigenetic regulation. For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use. Please inquire for availability, detailed specifications, and current pricing.

Properties

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-6-3-5(1-2-8(6)12)4-7(11-15)9(13)14/h1-3,12,15H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJUBTXGZWKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key stages:

  • Formation of an intermediate benzylidene oxazolone via condensation of 3-bromo-4-hydroxybenzaldehyde with N-acetyl glycine.
  • Hydrolysis of the oxazolone to yield an α-keto acid intermediate.
  • Oximation of the α-keto acid to introduce the N-hydroxyimino group.
  • Deprotection steps to yield the free N-hydroxyimino acid.

This approach is adapted from synthetic routes developed for related compounds such as psammaplin analogs, which share structural similarities.

Detailed Stepwise Preparation

Synthesis of Benzylidene Oxazolone Intermediate

  • Reactants: 3-bromo-4-hydroxybenzaldehyde and N-acetyl glycine.
  • Conditions: Erlenmeyer flask reaction conditions, typically involving heating to promote condensation.
  • Outcome: Formation of benzylidene oxazolone intermediate (Compound 2 in reported schemes).

Acid Hydrolysis to α-Keto Acid

  • Procedure: The benzylidene oxazolone is subjected to hydrolysis using 10% aqueous hydrochloric acid.
  • Conditions: Reflux at 102-104°C for 12-14 hours.
  • Work-up: After cooling, extraction with ethyl acetate, washing with saturated NaCl solution, drying, and concentration.
  • Product: Crude α-keto acid (Compound 3), often used directly in the next step without further purification.
  • Yield: Approximately 65.5% crude yield reported.

Oximation to Form Protected Oxime Acid

  • Reagents: O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is used to convert the keto group to an oxime.
  • Outcome: Formation of a mono O-Tetrahydro-2H-pyran-2-yl protected oxime acid intermediate (Compound 4).
  • Significance: The protection facilitates handling and purification in subsequent steps.

Activation and Coupling

  • Reagents: N-hydroxysuccinimide (HOSu) and N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl).
  • Purpose: To activate the carboxyl group for coupling or further functionalization.
  • Note: This step is crucial for preparing derivatives or for further reactions.

Deprotection to Yield Final Compound

  • Challenge: Removal of benzyl or other protecting groups without debromination or degradation.
  • Methods Tested:
    • Catalytic hydrogenation with palladium hydroxide or Pd/C under various conditions.
    • Transfer hydrogenation using formic acid-triethylamine.
    • Use of Lewis acids such as trimethylsilyl iodide (TMSI).
  • Observations:
    • Some methods caused unwanted debromination.
    • Mild catalytic hydrogenation under atmospheric H2 pressure was more selective.
    • Other methods were ineffective or caused side reactions.

Stock Solution Preparation (Supporting Data)

For practical applications, stock solutions of 3-(3-bromo-4-hydroxyphenyl)propanoic acid (a close precursor) are prepared at various molarities:

Stock Solution 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 4.08 20.40 40.80
5 mM 0.82 4.08 8.16
10 mM 0.41 2.04 4.08

Preparation involves dissolving the solid in appropriate solvents such as DMSO, PEG300, Tween 80, corn oil, or water in a stepwise manner ensuring clarity at each step.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome Notes/Challenges
1. Benzylidene Oxazolone 3-bromo-4-hydroxybenzaldehyde + N-acetyl glycine, heating Intermediate benzylidene oxazolone Standard condensation
2. Acid Hydrolysis 10% HCl, reflux 12-14 h α-Keto acid intermediate Moderate yield, crude used directly
3. Oximation O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Protected oxime acid Protection aids purification
4. Activation HOSu, EDC·HCl Activated ester intermediate For coupling or further reactions
5. Deprotection Catalytic hydrogenation, TMSI, others Final N-hydroxyimino acid Avoid debromination, optimize method

Research Findings and Optimization Notes

  • The use of O-(Tetrahydro-2H-pyran-2-yl) protection for the oxime group improves stability and handling during synthesis.
  • Acid hydrolysis conditions require careful control to avoid decomposition.
  • Deprotection steps are critical; some hydrogenation methods can cause debromination, reducing yield and purity.
  • Alternative Lewis acid methods for deprotection are less favorable due to moisture sensitivity and side reactions.
  • Purification often involves silica gel chromatography and crystallization to achieve high purity.
  • Stock solution preparation protocols ensure reproducibility for biological or pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-(3-Bromo-4-hydroxyphenyl)-2-oxo-propanoic acid.

    Reduction: Formation of 3-(3-Bromo-4-hydroxyphenyl)-2-aminopropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid exhibits several important biological activities, including:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which can contribute to cellular damage and various diseases.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation in various biological models, making it a candidate for therapeutic use in inflammatory diseases.
  • Histone Deacetylase Inhibition : Preliminary studies suggest that this compound may inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression and are targets for cancer therapy .

Cancer Research

Due to its HDAC inhibitory activity, this compound is being investigated as a potential treatment for cancer. In vitro studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cell lines such as HL-60 and MCF-7, which are commonly used models for leukemia and breast cancer, respectively .

Neuroprotective Studies

Research has also explored the neuroprotective effects of this compound against neurodegenerative diseases. Its antioxidant properties may help mitigate oxidative stress associated with conditions like Alzheimer's disease and Parkinson's disease .

Drug Development

The compound serves as a scaffold for the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets .

Case Study 1: Histone Deacetylase Inhibition

In a study published in Nature Communications, researchers synthesized several analogs of psammaplin A, a natural product known for its HDAC inhibitory activity. Among these analogs, compounds similar to this compound showed enhanced HDAC inhibition and cytotoxicity against multiple cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery .

Case Study 2: Neuroprotection

A study published in Frontiers in Neuroscience evaluated the neuroprotective effects of various hydroxylated phenolic compounds, including derivatives of this compound. The results indicated significant reductions in neuronal cell death induced by oxidative stress, suggesting therapeutic potential for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s unique structure combines a brominated aromatic ring with an N-hydroxyimino propanoic acid moiety. Below is a comparative analysis with structurally or functionally related compounds:

Compound Key Structural Features Bioactivity References
3-(3-Bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid Bromo-hydroxyphenyl ring; N-hydroxyimino propanoic acid chain. Anticancer (HDAC8 inhibition via chelation of Zn²⁺ in active site).
3-((2-Bromo-4-sulfamoylphenyl)amino)propanoic acid Bromo-sulfamoylphenyl ring; amino propanoic acid chain. Antimicrobial (reacts with halogenating agents to form hydrazides).
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid Bromo-ethylphenyl ring; methylpropanoic acid chain. Structural data (X-ray crystallography); no reported bioactivity.
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives Hydroxyphenyl ring; amino propanoic acid chain. Antimicrobial (activity against multidrug-resistant bacteria and fungi).
3-(3-Bromo-2-fluorophenyl)propanoic acid Bromo-fluorophenyl ring; propanoic acid chain. Intermediate in organic synthesis; no explicit bioactivity reported.
3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid Dihydrofuran ring; propanoic acid chain. Antibacterial, antifungal, and antitumor activities (broad-spectrum effects).

Key Observations:

In contrast, sulfamoyl or ethyl substituents (e.g., in ) alter solubility and target specificity, favoring antimicrobial or structural roles. N-Hydroxyimino vs. Amino Groups: The N-hydroxyimino moiety in the target compound facilitates Zn²⁺ chelation in HDAC8, while amino groups in derivatives (e.g., ) participate in hydrogen bonding, influencing antimicrobial activity.

Bioactivity Profiles: Anticancer vs. Antimicrobial: The target compound’s HDAC8 inhibition contrasts with the antibacterial/fungal activities of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and 3-(5-oxo-2,5-dihydrofuran-3-yl)propanoic acid . Halogenation Impact: Bromine and fluorine in analogs (e.g., ) increase lipophilicity and stability but may reduce target specificity compared to the hydroxyphenyl-N-hydroxyimino combination.

Synthetic Routes :

  • The target compound is synthesized via oxidation and hydrolysis , whereas sulfamoyl derivatives use halogenation with N-bromosuccinimide (NBS) , and dihydrofuran-containing analogs are isolated from fungal metabolites . These methods influence scalability and purity.

Biological Activity

3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid, also known by its CAS number 146884-05-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

  • Molecular Formula : C9_9H8_8BrNO4_4
  • Molar Mass : 274.07 g/mol
  • Melting Point : 147-148 °C
  • Density : 1.76 g/cm³ (predicted)
  • pKa : 2.83 (predicted)
PropertyValue
Molecular FormulaC9_9H8_8BrNO4_4
Molar Mass274.07 g/mol
Melting Point147-148 °C
Density1.76 g/cm³ (predicted)
pKa2.83 (predicted)

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study evaluated various compounds against A549 non-small cell lung cancer cells, revealing that certain derivatives could reduce cell viability by up to 50% while also inhibiting cell migration. Notably, these compounds showed selective cytotoxicity towards cancerous cells compared to non-cancerous Vero cells, indicating a promising therapeutic index .

Antioxidant Activity

The antioxidant capabilities of this compound have been assessed through various assays, including the DPPH radical scavenging assay. Results demonstrated that certain derivatives exhibited strong antioxidant properties comparable to established antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative stress-related diseases .

Study on Anticancer Activity

In a comparative study, derivatives of this compound were tested alongside standard chemotherapeutics such as doxorubicin and cisplatin. The findings indicated that while some derivatives showed lower efficacy than these established drugs, they still presented a favorable profile for further development as anticancer agents .

Antioxidant Evaluation

A detailed evaluation of antioxidant activity was conducted using multiple assays to determine the reducing power of the compound. The results indicated that certain derivatives not only scavenged free radicals effectively but also demonstrated significant enzyme inhibitory properties against various targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its molecular structure. Modifications in the substitution patterns on the aromatic rings have been linked to enhanced anticancer and antioxidant activities. For instance, bulky halogen substituents ortho to phenolic hydroxyl groups were found to increase enzyme inhibitory activities significantly .

Q & A

Q. What are the optimal synthetic routes for 3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with bromination of 4-hydroxyphenyl precursors (e.g., 4-hydroxyphenylpropanoic acid derivatives) followed by imine formation. Key considerations include:

  • Bromination: Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C to selectively brominate the 3-position of the hydroxyphenyl group .
  • Imine Formation: Condensation with hydroxylamine under acidic conditions (e.g., HCl/ethanol) at 60–80°C, with rigorous pH control (4.5–5.5) to avoid over-oxidation .
  • Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>95%) .

Q. Table 1: Example Reaction Conditions

StepReagent/CatalystSolventTemperatureYield (%)
BrominationNBSDMF25°C65–70
Imine FormationNH₂OH·HClEtOH60°C50–55

Reference: Synthetic protocols for brominated aromatic acids ().

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: The hydroxyimino group (N–OH) appears as a singlet at δ 10.2–10.8 ppm, while the aromatic protons (3-bromo-4-hydroxyphenyl) show splitting patterns consistent with para-substitution (e.g., doublet at δ 7.3–7.5 ppm) .
    • ¹³C NMR: The carbonyl carbon of the propanoic acid moiety resonates at δ 170–175 ppm .
  • X-ray Crystallography: Single-crystal analysis confirms the Z-configuration of the hydroxyimino group and the spatial orientation of the bromine substituent .
  • Mass Spectrometry: High-resolution ESI-MS should match the exact mass (C₉H₇BrNO₄: calc. 272.96 Da) .

Reference: Structural validation techniques ().

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of the bromo and hydroxy groups on the compound’s reactivity in biological systems?

Methodological Answer:

  • Electron-Withdrawing Bromine: The 3-bromo substituent decreases electron density on the aromatic ring, enhancing electrophilic interactions with target proteins (e.g., tyrosine kinase inhibition) .
  • Hydroxy Group: The para-hydroxy moiety facilitates hydrogen bonding with catalytic residues in enzymes, as observed in tyrosine derivatives .
  • Computational Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and predict binding affinities .

Reference: Mechanistic studies on brominated aromatics ().

Q. How should researchers address contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer: Discrepancies often arise from:

  • Purity Variability: Impurities (e.g., unreacted bromophenyl intermediates) can skew bioassays. Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Assay Conditions: Test under standardized oxygen levels (e.g., hypoxia vs. normoxia) and cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) .
  • Orthogonal Assays: Combine enzyme-linked immunosorbent assays (ELISA) with flow cytometry to cross-verify apoptosis vs. anti-inflammatory outcomes .

Reference: Data validation strategies ().

Q. What advanced analytical methods are recommended for quantifying this compound in complex matrices (e.g., serum or tissue samples)?

Methodological Answer:

  • LC-MS/MS: Use a reverse-phase C18 column with electrospray ionization (ESI⁻) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 273 → 79 (Br⁻) and 273 → 121 (hydroxyphenyl fragment) .
  • Sample Preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges improves recovery (>85%) in biological fluids .
  • Calibration: Spike deuterated analogs (e.g., ³H-labeled propanoic acid) as internal standards .

Q. Table 2: LC-MS Parameters

ParameterValue
ColumnC18, 2.1 × 50 mm, 1.7 µm
Mobile Phase0.1% Formic acid in H₂O/ACN
Flow Rate0.3 mL/min
IonizationESI⁻

Reference: Analytical protocols ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid
Reactant of Route 2
3-(3-bromo-4-hydroxyphenyl)-2-(N-hydroxyimino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.